![molecular formula C10H14N2O5 B080072 1-[(2R,4S,5R)-4,5-dihydroxyoxan-2-yl]-5-methylpyrimidine-2,4-dione CAS No. 13091-56-0](/img/structure/B80072.png)
1-[(2R,4S,5R)-4,5-dihydroxyoxan-2-yl]-5-methylpyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2R,4S,5R)-4,5-dihydroxyoxan-2-yl]-5-methylpyrimidine-2,4-dione is a chemical compound that belongs to the class of nucleoside analogs. It has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and molecular biology.
Scientific Research Applications
1-[(2R,4S,5R)-4,5-dihydroxyoxan-2-yl]-5-methylpyrimidine-2,4-dione has several potential applications in scientific research. One of its main uses is as a tool for studying DNA replication and repair mechanisms. It can be incorporated into DNA strands and used to probe the interactions between DNA and various proteins involved in these processes. It has also been used as a substrate for enzymes involved in DNA synthesis and repair, allowing for the identification and characterization of these enzymes.
Mechanism Of Action
The mechanism of action of 1-[(2R,4S,5R)-4,5-dihydroxyoxan-2-yl]-5-methylpyrimidine-2,4-dione is based on its structural similarity to natural nucleosides. It can be incorporated into DNA strands during replication or repair, where it can interfere with the normal functioning of the DNA molecule. This can lead to the inhibition of DNA synthesis or repair, depending on the specific context.
Biochemical And Physiological Effects
The biochemical and physiological effects of 1-[(2R,4S,5R)-4,5-dihydroxyoxan-2-yl]-5-methylpyrimidine-2,4-dione are dependent on the specific context in which it is used. In general, it can lead to the inhibition of DNA synthesis or repair, which can have a range of effects on cellular processes. It has been shown to have antiviral and anticancer properties, and has been used as a tool for studying the mechanisms of these diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of 1-[(2R,4S,5R)-4,5-dihydroxyoxan-2-yl]-5-methylpyrimidine-2,4-dione is its structural similarity to natural nucleosides. This allows it to be incorporated into DNA strands and used as a tool for studying DNA replication and repair mechanisms. It also has potential applications as an antiviral or anticancer agent. However, its use in lab experiments is limited by its toxicity and potential for side effects. Careful consideration must be given to the concentration and duration of exposure to this compound.
Future Directions
There are several future directions for the study of 1-[(2R,4S,5R)-4,5-dihydroxyoxan-2-yl]-5-methylpyrimidine-2,4-dione. One area of interest is the development of more efficient synthesis methods for this compound. Another direction is the exploration of its potential as an antiviral or anticancer agent, with a focus on identifying specific targets and mechanisms of action. Additionally, there is potential for the development of new tools and techniques for studying DNA replication and repair mechanisms using this compound.
Synthesis Methods
The synthesis of 1-[(2R,4S,5R)-4,5-dihydroxyoxan-2-yl]-5-methylpyrimidine-2,4-dione involves several steps. The starting material is uracil, which undergoes a series of chemical reactions to form the final product. The process involves the protection of the hydroxyl groups, followed by the formation of the oxane ring and the introduction of the methyl group. The final step involves the deprotection of the hydroxyl groups to yield the desired compound.
properties
CAS RN |
13091-56-0 |
|---|---|
Product Name |
1-[(2R,4S,5R)-4,5-dihydroxyoxan-2-yl]-5-methylpyrimidine-2,4-dione |
Molecular Formula |
C10H14N2O5 |
Molecular Weight |
242.23 g/mol |
IUPAC Name |
1-[(2R,4S,5R)-4,5-dihydroxyoxan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(13)7(14)4-17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8+/m0/s1 |
InChI Key |
ONILSPPLFMPZLF-XLPZGREQSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@@H](CO2)O)O |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(CO2)O)O |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(CO2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



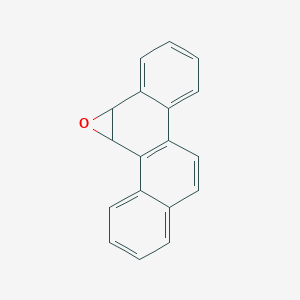
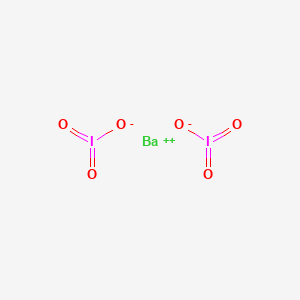
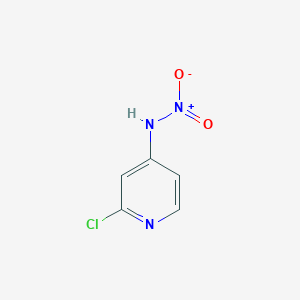
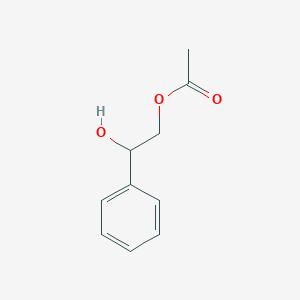
![Succinimide, 2-[2-[(benzyloxy)methyl]butyl]-N-(2-indol-3-ylethyl)-](/img/structure/B80001.png)
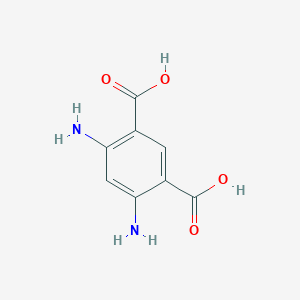
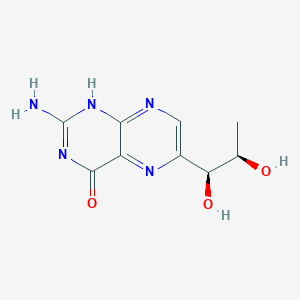
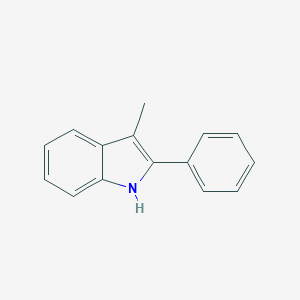

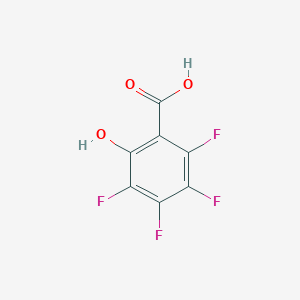
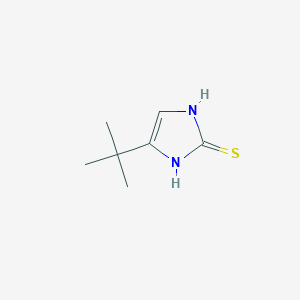
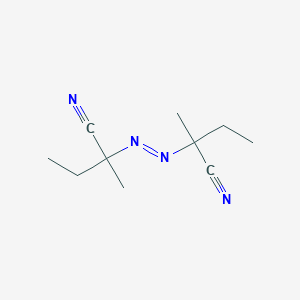

![3H-Imidazo[4,5-b]pyridine, 7-nitro-, 4-oxide](/img/structure/B80020.png)